molecular formula C9H9N3O B1457387 3-(1-methyl-1H-1,2,4-triazol-3-yl)phenol CAS No. 1785074-81-8

3-(1-methyl-1H-1,2,4-triazol-3-yl)phenol

Cat. No.: B1457387
CAS No.: 1785074-81-8
M. Wt: 175.19 g/mol
InChI Key: HWSAPEQEBHRNKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-(1-methyl-1H-1,2,4-triazol-3-yl)phenol” is an organic compound . It is a next-generation, water-soluble ligand for the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC) that dramatically accelerates reaction rates and suppresses cell cytotoxicity .


Molecular Structure Analysis

The molecular structure of “this compound” has been established based on the results of elemental analysis; IR and NMR spectra; and X-ray diffraction studies .


Chemical Reactions Analysis

The crystal structure of 1-((1-methyl-1H-1,2,4-triazol-3-yl)methyl)-3-(2,4,5-trifluorobenzyl)-1,3,5-triazinane-2,4,6-trione was obtained by slow evaporation of a solution in ethyl acetate .


Physical and Chemical Properties Analysis

“this compound” is a white crystalline or solid compound. It is non-volatile at room temperature and soluble in many organic solvents such as ethanol, dimethylformamide, and chloroform .

Scientific Research Applications

Pharmacological Applications

Triazole derivatives, including compounds similar to 3-(1-methyl-1H-1,2,4-triazol-3-yl)phenol, have been extensively studied for their broad range of biological activities. Their importance in drug development is underscored by their structural versatility, which allows for a variety of pharmacological properties. These compounds have shown potential in developing treatments with anti-inflammatory, antimicrobial, anticancer, and antiviral properties. Studies have highlighted their role in addressing neglected diseases and the need for new drugs to combat antibiotic-resistant bacteria (Ferreira et al., 2013; Parchenko, 2019).

Material Science Applications

The application of triazole derivatives extends into material science, where their incorporation into polymeric materials has been explored. The development of proton-conducting membranes based on 1,2,4-triazole for fuel cell applications demonstrates the compound's utility in enhancing electrolyte membrane characteristics. These include improved film-forming ability, thermal stability, mechanical strength, and ionic conductivity under dry conditions at elevated temperatures (Prozorova & Pozdnyakov, 2023).

Environmental Applications

Triazole derivatives have also been identified for their role in environmental protection, particularly as corrosion inhibitors for various metals and alloys. These compounds, synthesized through copper-catalyzed azide-alkyne cycloaddition reactions, offer non-toxic, environmentally friendly solutions for metal preservation. Their efficiency in preventing corrosion in acidic media showcases the environmental applications of 1,2,4-triazole derivatives, contributing to the sustainability of metal resources (Hrimla et al., 2021).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H332, and H335. Precautionary measures include P261, P280, and P305+P351+P338 .

Future Directions

Future research could involve in silico modeling and energy minimization using the steepest descent method, Gasteiger-Hückel charges, a dielectric constant of 80, and the Tripos force field . This could help in the design and synthesis of new compounds with potential applications in various fields.

Mechanism of Action

Properties

IUPAC Name

3-(1-methyl-1,2,4-triazol-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O/c1-12-6-10-9(11-12)7-3-2-4-8(13)5-7/h2-6,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSAPEQEBHRNKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NC(=N1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(1-methyl-1H-1,2,4-triazol-3-yl)phenol
Reactant of Route 2
Reactant of Route 2
3-(1-methyl-1H-1,2,4-triazol-3-yl)phenol
Reactant of Route 3
Reactant of Route 3
3-(1-methyl-1H-1,2,4-triazol-3-yl)phenol
Reactant of Route 4
3-(1-methyl-1H-1,2,4-triazol-3-yl)phenol
Reactant of Route 5
Reactant of Route 5
3-(1-methyl-1H-1,2,4-triazol-3-yl)phenol
Reactant of Route 6
Reactant of Route 6
3-(1-methyl-1H-1,2,4-triazol-3-yl)phenol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.